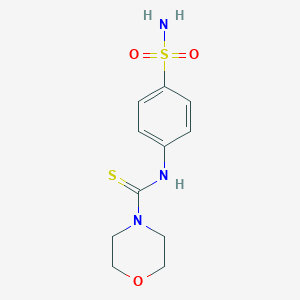![molecular formula C18H21ClN2O3S B216452 1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)
1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also contains chloro, methoxy, and phenyl groups, which contribute to its unique chemical properties.
準備方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea can be compared with other similar compounds, such as:
N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-fluorophenyl)ethyl]thiourea: This compound has a fluorine atom instead of a methoxy group, which can affect its chemical reactivity and biological activity.
N-(4-chloro-3,5-dimethylphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea: The presence of methyl groups instead of methoxy groups can influence the compound’s properties and applications.
N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]urea: This compound has an oxygen atom instead of a sulfur atom in the thiourea group, which can alter its chemical and biological behavior.
特性
分子式 |
C18H21ClN2O3S |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C18H21ClN2O3S/c1-22-13-6-4-12(5-7-13)8-9-20-18(25)21-15-11-16(23-2)14(19)10-17(15)24-3/h4-7,10-11H,8-9H2,1-3H3,(H2,20,21,25) |
InChIキー |
AYWPOCZOMGEHOE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=C(C=C2OC)Cl)OC |
正規SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=C(C=C2OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Cyclopentyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B216373.png)

![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)


![4-(2-{[(4-butylanilino)carbothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B216383.png)





